![molecular formula C11H18 B14586957 Bicyclo[4.3.2]undec-10-ene CAS No. 61244-57-3](/img/structure/B14586957.png)
Bicyclo[4.3.2]undec-10-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bicyclo[4.3.2]undec-10-ene is an organic compound with the molecular formula C11H18. It is a bicyclic compound, meaning it contains two fused rings. This compound is part of the bicycloalkane family, which includes other compounds like bicyclooctane and bicyclononane. This compound is characterized by its unique structure, which consists of a bicyclic framework with a double bond at the 10th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[4.3.2]undec-10-ene can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction typically requires elevated temperatures and a catalyst to proceed efficiently. Another method involves the cyclization of a suitable precursor, such as a linear or cyclic hydrocarbon, under specific reaction conditions.
Industrial Production Methods
Industrial production of this compound often involves large-scale Diels-Alder reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as Lewis acids are commonly used to enhance the reaction rate and selectivity. The product is then purified through distillation or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Bicyclo[4.3.2]undec-10-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the double bond to a single bond, resulting in a saturated bicyclic compound.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in acidic or basic conditions.
Reduction: Hydrogenation reactions using hydrogen gas (H2) and a metal catalyst, such as palladium on carbon (Pd/C), are commonly employed.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) and a catalyst can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Ketones and alcohols are the major products formed from oxidation reactions.
Reduction: The major product of reduction is the saturated bicyclic compound.
Substitution: Halogenated derivatives are the major products of substitution reactions.
Applications De Recherche Scientifique
Bicyclo[4.3.2]undec-10-ene has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model compound for understanding the behavior of bicyclic systems in biological environments.
Medicine: this compound derivatives have potential applications in drug discovery and development. They are investigated for their biological activity and potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the development of new materials and adhesives.
Mécanisme D'action
The mechanism of action of bicyclo[4.3.2]undec-10-ene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The double bond in the compound’s structure allows it to participate in various chemical reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to changes in their structure and function.
Comparaison Avec Des Composés Similaires
Bicyclo[4.3.2]undec-10-ene can be compared with other similar bicyclic compounds, such as:
Bicyclooctane: A smaller bicyclic compound with eight carbon atoms. It lacks the double bond present in this compound.
Bicyclononane: A bicyclic compound with nine carbon atoms. It also lacks the double bond and has a different ring structure.
Bicyclo[3.3.1]nonane: A bicyclic compound with a similar ring structure but different carbon arrangement.
The uniqueness of this compound lies in its specific ring structure and the presence of a double bond, which imparts distinct chemical and physical properties compared to other bicyclic compounds.
Propriétés
Numéro CAS |
61244-57-3 |
|---|---|
Formule moléculaire |
C11H18 |
Poids moléculaire |
150.26 g/mol |
Nom IUPAC |
bicyclo[4.3.2]undec-10-ene |
InChI |
InChI=1S/C11H18/c1-2-5-11-7-3-6-10(4-1)8-9-11/h8-11H,1-7H2 |
Clé InChI |
YBXOXQRWKTXICM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2CCCC(C1)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


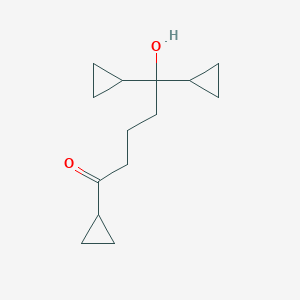
![Dimethyl 2-[(dimethoxyphosphoryl)methylidene]butanedioate](/img/structure/B14586889.png)

![N-{2-[(E)-Phenyldiazenyl]ethyl}aniline](/img/structure/B14586902.png)
![6-Heptyloctahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14586907.png)
![Ethyl {[(4-chloro-2-nitrophenyl)methyl]sulfamoyl}acetate](/img/structure/B14586913.png)
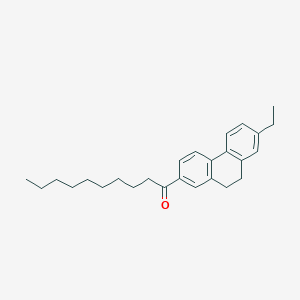
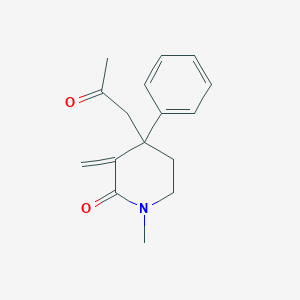
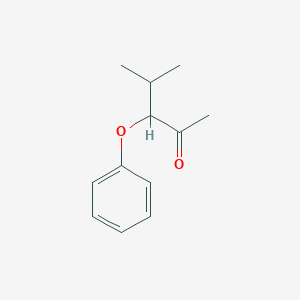

![Dimethyl(nonyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14586948.png)
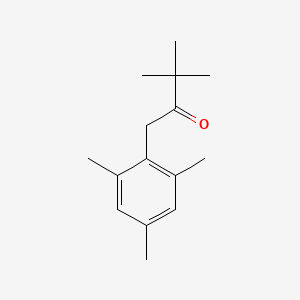
![4-Bromo-2-[(octylsulfanyl)methyl]phenol](/img/structure/B14586955.png)
![Benzoic acid, 2-[(3-hydroxy-1-oxo-1H-phenalen-2-yl)amino]-](/img/structure/B14586970.png)
